molecular formula C10H6S B14168313 Naphtho(1,8-bc)thiete CAS No. 3968-63-6

Naphtho(1,8-bc)thiete

Cat. No.: B14168313
CAS No.: 3968-63-6
M. Wt: 158.22 g/mol
InChI Key: RTQFVSTVMCVKCY-UHFFFAOYSA-N
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Description

Naphtho(1,8-bc)thiete is an organic compound with the molecular formula C10H6S. It is a sulfur-containing heterocyclic compound that features a fused ring system, combining a naphthalene ring with a thiophene ring. This unique structure imparts interesting chemical and physical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho(1,8-bc)thiete can be synthesized through several methods. One common approach involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho(1,8-bc)thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate as the sulfur source . This method employs Ullmann-type C(aryl)–S bond formation and the α-addition of an alkyne bond, resulting in high selectivity and yields.

Another method involves the sulfhydryl-directed peri-selective C-H bond activation and tandem cyclization of naphthalene-1-thiols with alkynes under rhodium catalysis . This protocol offers advantages such as stable coupling substrates, simple operation, peri-selectivity, and atom and step economy.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-bc)thiete undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthalene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted derivatives of this compound.

Scientific Research Applications

Naphtho(1,8-bc)thiete has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho(1,8-bc)thiete involves its interaction with molecular targets through its sulfur-containing heterocyclic ring. The compound can participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and interactions with biological molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Similar Compounds

    Naphtho(1,8-bc)thiopyran: Similar in structure but contains an oxygen atom instead of sulfur.

    Naphtho(1,8-bc)thiophene: Contains a thiophene ring fused to a naphthalene ring, similar to Naphtho(1,8-bc)thiete.

    Naphtho(1,8-bc)thiazole: Contains a nitrogen and sulfur atom in the heterocyclic ring.

Uniqueness

This compound is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical and physical properties

Properties

CAS No.

3968-63-6

Molecular Formula

C10H6S

Molecular Weight

158.22 g/mol

IUPAC Name

2-thiatricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene

InChI

InChI=1S/C10H6S/c1-3-7-4-2-6-9-10(7)8(5-1)11-9/h1-6H

InChI Key

RTQFVSTVMCVKCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)SC3=CC=C2

Origin of Product

United States

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